molecular formula C18H12ClN3O2 B7356503 (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile

(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile

Cat. No. B7356503
M. Wt: 337.8 g/mol
InChI Key: ZFNFCKRXTYRVJS-DTQAZKPQSA-N
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Description

(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile in lab experiments is its potential applications in drug discovery. This compound has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile. One of the future directions is the development of new analogs of this compound with improved pharmacological activities. Another future direction is the study of the mechanism of action of this compound to gain a better understanding of its pharmacological effects. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored.

Synthesis Methods

(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 4-chloro-3-(2-cyanoethylideneamino)benzaldehyde, which is then reacted with 2-aminobenzamide to form the final product.

Scientific Research Applications

(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-15(11-6-2-1-3-7-11)16(23)13(10-20)17-21-14-9-5-4-8-12(14)18(24)22-17/h1-9,15,23H,(H,21,22,24)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNFCKRXTYRVJS-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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